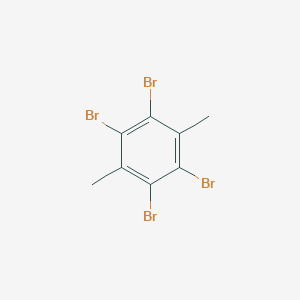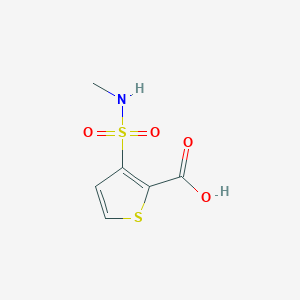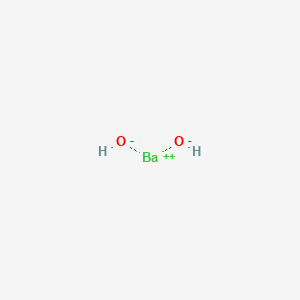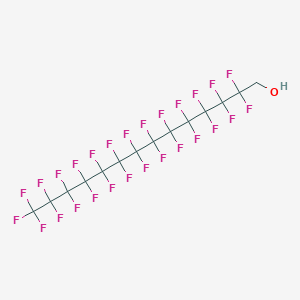
1H,1H-Perfluoro-1-tetradecanol
Overview
Description
1H,1H-Perfluoro-1-tetradecanol is a fluorinated organic compound that is part of a broader class of chemicals known as perfluorinated alcohols. These compounds are characterized by having a hydrocarbon chain in which all the hydrogen atoms have been replaced by fluorine atoms. The presence of the perfluoroalkyl group imparts unique properties to the molecule, such as high chemical and thermal stability, as well as hydrophobic and lipophobic characteristics.
Synthesis Analysis
The synthesis of perfluorinated alkanes, which are closely related to 1H,1H-Perfluoro-1-tetradecanol, involves multiple steps. One example of such a synthesis is the creation of tetrakis(perfluoroalkyl)alkane, which is synthesized through a four-step process. This process includes the addition of allyl alcohol to a perfluoroalkyl iodide, dehalogenation of the iodo-adduct, further addition to perfluoroalkyl iodide, and finally, coupling by zinc in acetic anhydride . Although the specific synthesis of 1H,1H-Perfluoro-1-tetradecanol is not detailed in the provided papers, similar synthetic strategies may be employed, considering the chemical similarity.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is significantly influenced by the presence of the perfluoroalkyl groups. These groups are highly electronegative, which affects the overall molecular geometry and electronic distribution. In the case of 1H,1H-Perfluoro-1-tetradecanol, the perfluoroalkyl chain would contribute to a rigid and linear molecular structure, with a polar hydroxyl group at one end of the molecule.
Chemical Reactions Analysis
Perfluorinated compounds are known for their chemical inertness due to the strong carbon-fluorine bonds. This inertness means that 1H,1H-Perfluoro-1-tetradecanol would likely exhibit resistance to typical organic reactions, such as oxidation or hydrolysis, under standard conditions. The provided papers do not detail specific reactions for 1H,1H-Perfluoro-1-tetradecanol, but the synthesis paper suggests that perfluorinated compounds can undergo reactions under certain conditions, such as the presence of zinc in acetic anhydride.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are unique and are dominated by the fluorinated carbon chain. These compounds exhibit very low surface tension and are both hydrophobic and lipophobic, which makes them excellent candidates for applications requiring non-wetting surfaces, such as ski-waxes . The mixed monolayer properties of perfluorocarboxylic acids, including perfluorotetradecanoic acid, have been studied, revealing that they can form various types of phase diagrams depending on their combination with other fatty acids . This suggests that 1H,1H-Perfluoro-1-tetradecanol could also form mixed monolayers with unique properties, although specific studies on this compound are not provided.
Scientific Research Applications
Surface Modification of Polyethylene Film
A study by Feng et al. (2017) involved using 1H,1H-Perfluoro-1-tetradecanol (PFDO) in the preparation of polyethylene-b-polytetrafluoroethylene diblock copolymers (PE–b–PTFEs). These copolymers effectively modified the surface of linear low-density polyethylene (LLDPE) films, turning them superhydrophobic with potential applications in self-cleaning, anti-icing, and anticorrosion materials (Feng et al., 2017).
Synthesis of Zinc and Metal-Free Phthalocyanines
Gürol et al. (2013) reported the synthesis of tetra and octa perfluoroalkyl substituted zinc and metal-free phthalocyanines using 1H,1H-Perfluoro-1-tetradecanol. These compounds have applications in materials science, particularly in the development of novel pigments and dyes (Gürol et al., 2013).
Preparation of Aryl Tetraflates
Rostovtsev et al. (2008) explored the use of 1,1,2,2-tetrafluoroethanesulfonic acid, derived from 1H,1H-Perfluoro-1-tetradecanol, for the preparation of aryl tetraflates. These aryl tetraflates showed potential in various palladium-catalyzed coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings (Rostovtsev et al., 2008).
Development of Hydrophobic Silica Membranes
Wei et al. (2014) investigated perfluorodecyl-modified silica membranes using 1H,1H,2H,2H-Perflouorodecyltriethoxysilane, derived from 1H,1H-Perfluoro-1-tetradecanol. These membranes exhibited hydrophobic properties with potential uses in filtration and separation technologies (Wei et al., 2014).
Creation of Optical Probes for Hydrogen Peroxide
Chang et al. (2004) developed Peroxyfluor-1 (PF1), an optical probe for detecting hydrogen peroxide in living cells, using a boronate deprotection mechanism. This probe offers high selectivity and dynamic range for H2O2 over similar reactive oxygen species, highlighting the utility of fluorinated compounds in biological imaging (Chang et al., 2004).
Safety And Hazards
1H,1H-Perfluoro-1-tetradecanol is toxic if swallowed and harmful in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCXYEWKMLSDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3F27O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380025 | |
| Record name | 1H,1H-Perfluoro-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluoro-1-tetradecanol | |
CAS RN |
15622-57-8 | |
| Record name | 1H,1H-Perfluoro-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



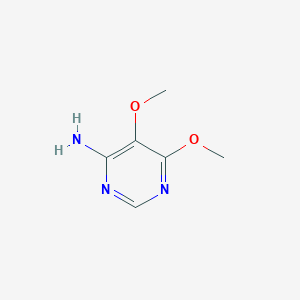
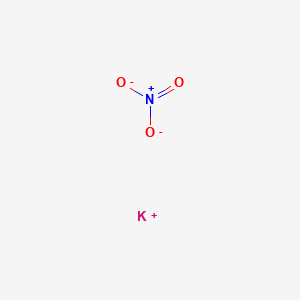
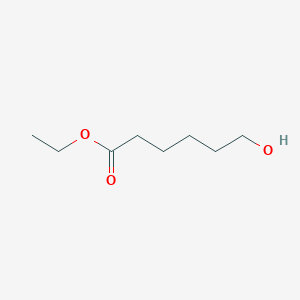
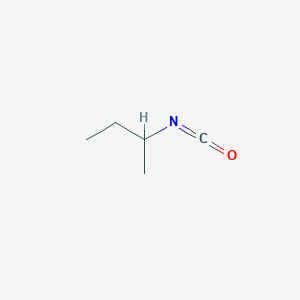
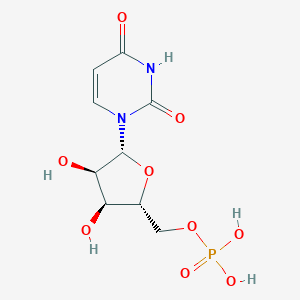
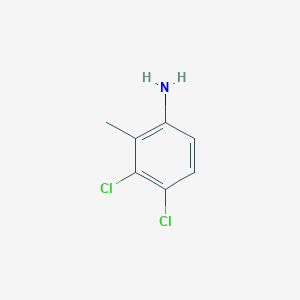
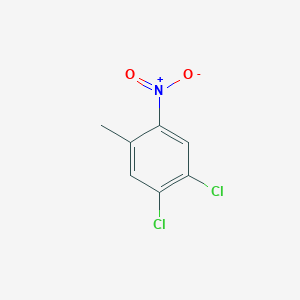
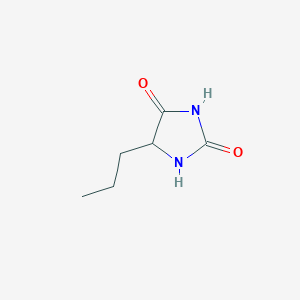
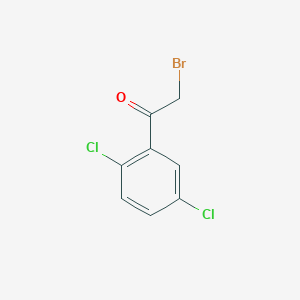
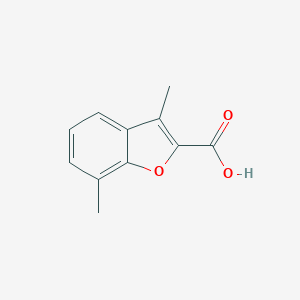
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
